1,1-Cyclopropanedimethanamine
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Overview
Description
1,1-Cyclopropanedimethanamine is a cyclic organic compound with the chemical formula C5H8N2. It is a colorless liquid with a pungent odor and is commonly used in medical, environmental, and industrial research. This compound is notable for its unique cyclopropane ring structure, which imparts interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Cyclopropanedimethanamine can be synthesized through various methods. One common approach involves the ring-closure reaction of organic dihalides with a reducing agent in an alcohol solvent. This method yields a solution of this compound and halide salt, which is then treated with ammonia to obtain the final product . Another method involves the use of ketones and secondary amine perchlorates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as ring-closure reactions, purification through solid-liquid separation, and rectification .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopropanedimethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions often involve controlled temperatures and solvents like alcohols or ethers .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
1,1-Cyclopropanedimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of cyclopropane ring reactivity.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly for its unique structural properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Cyclopropanedimethanamine involves its interaction with molecular targets through its cyclopropane ring. This ring structure allows it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopropanedimethanamine: Similar in structure but with different positional isomers.
Cyclopropane derivatives: These include various substituted cyclopropanes with different functional groups.
Uniqueness
1,1-Cyclopropanedimethanamine is unique due to its specific ring structure and the presence of two methanamine groups. This configuration imparts distinct reactivity and properties compared to other cyclopropane derivatives.
Properties
IUPAC Name |
[1-(aminomethyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-5(4-7)1-2-5/h1-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUVWQLCGKEKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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